Introduction: Identifying a Key Synthetic Intermediate
Introduction: Identifying a Key Synthetic Intermediate
An In-Depth Technical Guide to 2-Cyclohexylideneacetaldehyde: Synthesis, Properties, and Applications
2-Cyclohexylideneacetaldehyde, a reactive α,β-unsaturated aldehyde, serves as a valuable building block in organic synthesis. Its unique structure, featuring a reactive aldehyde functional group conjugated with an exocyclic double bond, makes it a versatile precursor for the synthesis of more complex molecular architectures. This guide provides an in-depth overview of its chemical identity, synthesis, properties, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
CAS Number: 1713-63-9[1]
Chemical and Physical Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 2-Cyclohexylideneacetaldehyde are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| IUPAC Name | 2-cyclohexylideneacetaldehyde | [1] |
| Boiling Point | 78–84°C at 12 mm Hg | [3] |
Synthesis of 2-Cyclohexylideneacetaldehyde: A Mechanistic Approach
The synthesis of 2-Cyclohexylideneacetaldehyde can be achieved through a modified Wittig reaction, a cornerstone of carbon-carbon double bond formation in organic chemistry. This method offers a high degree of control and typically results in good yields. The following protocol is based on established synthetic routes.[3][4]
Experimental Protocol: A Step-by-Step Guide
Materials:
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Sodium hydride (51% oil dispersion)
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Dry tetrahydrofuran (THF)
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Diethyl 2-(cyclohexylamino)vinylphosphonate
-
Cyclohexanone
-
Oxalic acid dihydrate
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated aqueous salt solution
Procedure:
-
Preparation of the Ylide: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, a suspension of sodium hydride in dry THF is prepared. The system is maintained under a nitrogen atmosphere to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
-
A solution of diethyl 2-(cyclohexylamino)vinylphosphonate in dry THF is added dropwise to the stirred suspension at 0–5°C. The low temperature is crucial to control the exothermic reaction and prevent side reactions. This step generates the corresponding phosphonate ylide.
-
Wittig Reaction: A solution of cyclohexanone in dry THF is then added dropwise to the ylide mixture, again maintaining the temperature at or below 5°C. The ylide attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of an intermediate oxaphosphetane.
-
The reaction mixture is stirred for an additional 90 minutes at room temperature to ensure the completion of the reaction. The oxaphosphetane intermediate then collapses to form the desired alkene (2-cyclohexylideneacetaldehyde) and a phosphine oxide byproduct.
-
Workup and Hydrolysis: The reaction is quenched by pouring the mixture into cold water. The product is extracted with diethyl ether. The combined organic extracts are washed with a saturated salt solution to remove water-soluble impurities and then dried over anhydrous sodium sulfate.
-
The crude product is then subjected to hydrolysis with a solution of oxalic acid dihydrate in water under reflux. This step is necessary to hydrolyze any remaining imine intermediates to the final aldehyde product.
-
Purification: After cooling, the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed and dried. The solvent is removed under reduced pressure, and the final product, 2-Cyclohexylideneacetaldehyde, is purified by vacuum distillation.[3]
Reaction Workflow Diagram
Caption: Synthesis workflow for 2-Cyclohexylideneacetaldehyde.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 2-Cyclohexylideneacetaldehyde, a combination of spectroscopic techniques is employed.
-
¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon framework of the molecule. The spectrum of 2-Cyclohexylideneacetaldehyde is expected to show distinct signals for the aldehydic carbon, the carbons of the double bond, and the carbons of the cyclohexyl ring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides the mass-to-charge ratio of the compound, confirming its molecular weight.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyclohexylideneacetaldehyde will exhibit characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene.[1]
Applications in Research and Drug Development
While specific drug development applications for 2-Cyclohexylideneacetaldehyde are not extensively documented, its chemical structure makes it a promising candidate for further synthetic transformations. The presence of both an aldehyde and a conjugated double bond allows for a variety of chemical modifications, including:
-
Nucleophilic Addition Reactions: The aldehyde group is susceptible to attack by nucleophiles, enabling chain extension and the introduction of new functional groups.
-
Michael Additions: The α,β-unsaturated system can undergo conjugate addition reactions, allowing for the formation of new carbon-carbon bonds at the β-position.
-
Diels-Alder Reactions: The conjugated system can act as a dienophile in Diels-Alder cycloadditions, leading to the formation of complex cyclic structures.
These reactive handles make 2-Cyclohexylideneacetaldehyde a valuable intermediate for the synthesis of novel scaffolds for drug discovery and development. Its potential to be elaborated into more complex structures is of significant interest to medicinal chemists.
Safety and Handling: A Precautionary Approach
As with any reactive chemical, proper safety precautions must be observed when handling 2-Cyclohexylideneacetaldehyde. While specific toxicity data for this compound is limited, general guidelines for handling aldehydes should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Fire Safety: Aldehydes are often flammable. Keep away from open flames, sparks, and hot surfaces.[5] Use explosion-proof electrical equipment.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6][7]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[5]
It is important to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[7]
Conclusion
2-Cyclohexylideneacetaldehyde is a versatile synthetic intermediate with significant potential in organic synthesis. Its well-defined synthesis, coupled with its reactive functional groups, makes it a valuable tool for researchers and drug development professionals. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
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National Center for Biotechnology Information. (n.d.). 2-Cyclohexylideneacetaldehyde. PubChem. Retrieved from [Link]
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- National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-cyclohexylidene-. NIST Chemistry WebBook.
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